2-((2-(2,4-Difluorophenyl)hydrazino)carbonyl)benzenecarboxylic acid
Overview
Description
2-((2-(2,4-Difluorophenyl)hydrazino)carbonyl)benzenecarboxylic acid, otherwise known as 2-(2,4-difluorophenylhydrazone)benzene carboxylic acid (DFHBCA), is a synthetic organic compound that has been widely studied for its unique properties and potential applications in a variety of scientific fields. DFHBCA is an important intermediate in organic synthesis, and has been used in a variety of research fields, including medicinal chemistry, materials science, and biochemistry. In addition, it has been used in the synthesis of various pharmaceuticals, and its derivatives have been investigated for their potential applications in drug design.
Scientific Research Applications
- 2-((2-(2,4-Difluorophenyl)hydrazino)carbonyl)benzenecarboxylic acid exhibits anti-inflammatory properties. Researchers have investigated its potential as a novel anti-inflammatory drug. By modulating inflammatory pathways, it could help manage conditions like arthritis, inflammatory bowel disease, and other inflammatory disorders .
- The compound’s structure suggests that it might interfere with cancer cell growth. Scientists have explored its effects on cancer cell lines, particularly in inhibiting proliferation and inducing apoptosis (programmed cell death). Further studies are needed to validate its efficacy as a potential anticancer agent .
- Preliminary studies indicate that 2-((2-(2,4-Difluorophenyl)hydrazino)carbonyl)benzenecarboxylic acid possesses antibacterial properties. It could be a candidate for developing new antibiotics or antimicrobial agents. Researchers are investigating its mechanism of action and potential applications in treating bacterial infections .
- PDT is a cancer treatment that involves activating photosensitizers with light to generate reactive oxygen species, which selectively destroy cancer cells. Some studies suggest that this compound could serve as a photosensitizer in PDT due to its unique structure and photophysical properties .
- Organic semiconductors play a crucial role in flexible electronics, organic light-emitting diodes (OLEDs), and solar cells. The carbonyl and hydrazino groups in this compound make it interesting for organic electronics applications. Researchers are exploring its use as a building block for functional materials .
- The compound’s aromatic structure and functional groups make it suitable for material science applications. It could be incorporated into polymers, coatings, or nanocomposites to enhance their properties. Researchers are investigating its compatibility with various matrices and its impact on material performance .
Anti-Inflammatory Agents
Cancer Research
Antibacterial Activity
Photodynamic Therapy (PDT)
Organic Electronics
Material Science
properties
IUPAC Name |
2-[(2,4-difluoroanilino)carbamoyl]benzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N2O3/c15-8-5-6-12(11(16)7-8)17-18-13(19)9-3-1-2-4-10(9)14(20)21/h1-7,17H,(H,18,19)(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTITDWHGXJGMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC2=C(C=C(C=C2)F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001168518 | |
Record name | 1,2-Benzenedicarboxylic acid, 1-[2-(2,4-difluorophenyl)hydrazide] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001168518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(2,4-Difluorophenyl)hydrazino)carbonyl)benzenecarboxylic acid | |
CAS RN |
477867-51-9 | |
Record name | 1,2-Benzenedicarboxylic acid, 1-[2-(2,4-difluorophenyl)hydrazide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477867-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Benzenedicarboxylic acid, 1-[2-(2,4-difluorophenyl)hydrazide] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001168518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.